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Compound of Interest

Compound Name: 6-Chlorohexanoic acid

Cat. No.: B1359904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-
chlorohexanoic acid, a valuable building block in organic synthesis and drug discovery. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and utilization in research and development.

Spectroscopic Data

The spectral data for 6-chlorohexanoic acid is summarized below, providing key quantitative
information for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR):

The *H NMR spectrum of 6-chlorohexanoic acid in deuterated chloroform (CDCls) exhibits
distinct signals corresponding to the different proton environments in the molecule.
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Assignment Chemical Shift (ppm)
-COOH ~11.7

-CHz-Cl 3.54

-CH2-COOH 2.39
-CH2-CH2-COOH 1.80

-CH2-CH2-CH2Cl 1.67
-CH2-CH2-CH2-COOH 151

13C NMR (Carbon-13 NMR):

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Chemical Shift (ppm)
C=0 ~179

-CH2-Cl ~45

-CH2-COOH ~34

-CH2-CH2-COOH ~32

-CH2-CH2-CH2Cl ~26
-CHz2-CH2-CH2-COOH ~24

Infrared (IR) Spectroscopy

The IR spectrum of 6-chlorohexanoic acid reveals characteristic absorption bands for its
functional groups. The data presented here is for a liquid film sample.
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Vibrational Mode

Wavenumber (cm~?)

Intensity

O-H stretch (Carboxylic Acid) 3300-2500 Strong, Broad
C-H stretch (Alkyl) ~2940 Medium

C=0 stretch (Carboxylic Acid) ~1710 Strong

C-O stretch (Carboxylic Acid) 1320-1210 Strong

C-Cl stretch 800-600 Strong

Mass Spectrometry (MS)

Mass spectrometry of 6-chlorohexanoic acid provides information about its molecular weight

and fragmentation pattern.

m/z Relative Intensity (%) Possible Fragment
152 Low [M+2]* (3’Cl isotope)
150 Moderate [M]* (3>Cl isotope)
115 Moderate [M-CII*

73 High [CaHoO]*

60 High [C2H402]*

55 High [CaH7]*

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data

presented above.

NMR Spectroscopy

Sample Preparation: A solution of 6-chlorohexanoic acid is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCls)
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containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer.
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to
achieve a good signal-to-noise ratio.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same 400 MHz
spectrometer, operating at a carbon frequency of 100 MHz. A proton-decoupled pulse
sequence is used to simplify the spectrum. Key parameters include a spectral width of 240
ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand
scans are typically accumulated to obtain a high-quality spectrum due to the low natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 6-chlorohexanoic acid is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm~1! with a
resolution of 4 cm~1. A background spectrum of the clean salt plates is recorded first and
automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
direct infusion or after separation by gas chromatography (GC). For direct infusion, a dilute
solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.
Electron lonization (El) is a common method for the analysis of small, volatile molecules like 6-
chlorohexanoic acid.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.
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Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a small molecule like 6-
chlorohexanoic acid is depicted in the following diagram.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Chlorohexanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359904#6-chlorohexanoic-acid-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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